3-Chloro-6-(2-thienyl)pyridazine

Übersicht

Beschreibung

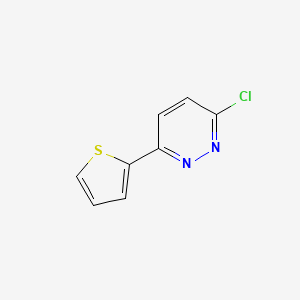

3-Chloro-6-(2-thienyl)pyridazine is a heterocyclic compound that contains both a pyridazine ring and a thiophene ring

Vorbereitungsmethoden

The synthesis of 3-Chloro-6-(2-thienyl)pyridazine typically involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form 2-thienylhydrazine. This intermediate is then reacted with 3-chloropyridazine under specific conditions to yield the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .

Analyse Chemischer Reaktionen

3-Chloro-6-(2-thienyl)pyridazine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Common Synthesis Methods

- Refluxing with Thiophene Derivatives : This method typically involves treating pyridazine derivatives with thiophene-containing reagents in the presence of bases.

- Electrophilic Substitution Reactions : The chloro group can be introduced via electrophilic aromatic substitution, enhancing the compound's reactivity.

Medicinal Chemistry

3-Chloro-6-(2-thienyl)pyridazine has shown promise as a lead compound in drug development due to its biological activity. It acts as a ligand in biochemical assays and has been investigated for its potential interactions with various enzymes and receptors.

- Biological Activity : Preliminary studies indicate that this compound may exhibit antimicrobial and anti-inflammatory properties, potentially interacting with specific biological targets to exert therapeutic effects .

Pharmacological Studies

Research has demonstrated that derivatives of pyridazines, including this compound, possess a wide spectrum of pharmacological activities:

- Anti-Cancer Properties : Compounds related to this structure have been evaluated for their cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT116) and liver cancer cells (HEP3B) .

- Inflammation Modulation : The compound's ability to modulate inflammatory responses makes it a candidate for treating diseases characterized by neutrophilic inflammation .

Comparative Studies

To better understand the uniqueness of this compound, it is useful to compare it with other pyridazine derivatives. Below is a comparison table highlighting structural differences and unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Chloro-6-(2-furyl)pyridazine | Pyridazine + Furan Ring | Contains a furan ring instead of a thiophene ring |

| 3-Chloro-6-(2-pyridyl)pyridazine | Pyridazine + Pyridine Ring | Contains a pyridine ring instead of a thiophene ring |

| 6-(2-Thienyl)-3(2H)-pyridazinone | Pyridazinone + Thiophene | Related structure but lacks chlorine substitution |

The combination of both pyridazine and thiophene rings in this compound imparts distinct chemical reactivity and potential biological activity not found in its analogs .

Wirkmechanismus

The mechanism of action of 3-Chloro-6-(2-thienyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-6-(2-thienyl)pyridazine can be compared with other pyridazine derivatives, such as:

3-Chloro-6-(2-furyl)pyridazine: Similar structure but contains a furan ring instead of a thiophene ring.

3-Chloro-6-(2-pyridyl)pyridazine: Contains a pyridine ring instead of a thiophene ring.

The uniqueness of this compound lies in its combination of the pyridazine and thiophene rings, which imparts distinct chemical and biological properties .

Biologische Aktivität

3-Chloro-6-(2-thienyl)pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyridazine derivative has been studied for its potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. The compound's unique structural features contribute to its biological efficacy.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 28657-41-2

- Molecular Formula : C8H6ClN3S

- Molecular Weight : 201.67 g/mol

The presence of a chlorine atom and a thienyl group enhances the compound's reactivity and interaction with biological targets, making it a valuable subject for investigation.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Studies utilizing animal models have reported significant reductions in inflammatory markers when treated with this compound. For instance, in carrageenan-induced paw edema models, the compound demonstrated a dose-dependent inhibition of edema formation, comparable to standard anti-inflammatory drugs such as indomethacin.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have yielded encouraging results. In vitro assays have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival.

Case Studies

-

In Vitro Antimicrobial Study :

- Objective : Evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed.

- Results : The compound exhibited inhibition zones of 15 mm against S. aureus and 12 mm against E. coli, indicating significant antibacterial activity.

-

Anti-inflammatory Assessment :

- Objective : Assess the anti-inflammatory effects in a rat model.

- Method : Carrageenan-induced paw edema was used.

- Results : Treatment with this compound resulted in a reduction of paw swelling by approximately 60% compared to control groups.

-

Anticancer Evaluation :

- Objective : Investigate cytotoxic effects on breast cancer cell lines (MCF-7).

- Method : MTT assay was performed to determine cell viability.

- Results : The compound reduced cell viability by 40% at a concentration of 50 µM, suggesting potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

| Structural Feature | Activity Implication |

|---|---|

| Chlorine Atom | Enhances electrophilicity and reactivity |

| Thienyl Group | Contributes to hydrophobic interactions |

| Pyridazine Core | Facilitates interaction with biological targets |

Eigenschaften

IUPAC Name |

3-chloro-6-thiophen-2-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPOARFRZDKKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.